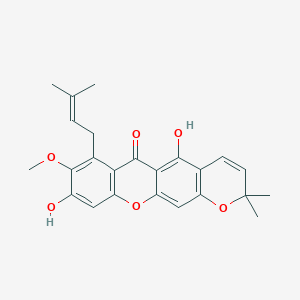

Mangostanin

描述

Overview of Xanthones in Phytochemistry

Prevalence in Medicinal Plants and Organisms

Xanthones are widely distributed in nature, found in higher plants, fungi, lichens, and even marine organisms. mdpi.comsemanticscholar.org Higher plants are the most prolific source, with over 2,000 xanthones reported from more than 20 plant families and 120 species. semanticscholar.org The families most abundant in xanthones are the Guttiferae (Clusiaceae), Gentianaceae, and Polygalaceae. mdpi.comsemanticscholar.org

Other notable plant families that produce xanthones include: mdpi.comsemanticscholar.org

Caryophyllaceae

Hypericaceae

Moraceae

Genera of plants known to contain xanthones include Garcinia, Calophyllum, Gentiana, Hypericum, and Mangifera. mdpi.comresearchgate.net Xanthones have also been identified in various fungi, such as those from the Aspergillus and Penicillium genera. mdpi.comsemanticscholar.org

Significance of Prenylated Xanthones

Prenylated xanthones represent a significant and extensively studied subgroup of xanthones due to their diverse and potent biological activities. csmres.co.uk The addition of prenyl groups to the xanthone (B1684191) core can significantly influence their pharmacological properties. mdpi.com These compounds have been a major focus of research, leading to the isolation of hundreds of unique structures. csmres.co.uk

Prenylated xanthones are particularly common in plants belonging to the Clusiaceae family. csmres.co.uk Research has demonstrated that these compounds possess a wide array of biological activities, making them promising candidates for the development of new therapeutic agents. csmres.co.ukmdpi.com The position and nature of the prenyl group, along with other substituents on the xanthone skeleton, are crucial for their biological function. mdpi.com

Isolation of 9-Hydroxycalabaxanthone from Natural Sources

Primary Source: Garcinia mangostana L. (Mangosteen Pericarp)

The primary and most well-documented natural source of 9-Hydroxycalabaxanthone is the pericarp (the outer rind) of the mangosteen fruit, Garcinia mangostana L. medchemexpress.comnih.govchemsrc.comimmunomart.comchemfaces.comnih.gov This tropical fruit, belonging to the Clusiaceae family, is renowned for being a rich source of various xanthones. mdpi.commdpi.com

Numerous phytochemical investigations of the mangosteen pericarp have led to the successful isolation and characterization of 9-Hydroxycalabaxanthone. chemfaces.comnih.gov In these studies, the compound is often isolated alongside other well-known xanthones such as α-mangostin, γ-mangostin, gartanin, and garcinone D. nih.govresearchgate.net The isolation process typically involves extraction of the pericarp with solvents like chloroform, followed by extensive chromatographic techniques to separate the individual compounds. researchgate.net

Other Documented Natural Occurrences

Besides its primary source in Garcinia mangostana, 9-Hydroxycalabaxanthone has been reported in other organisms. nih.gov The LOTUS (the natural products occurrence database) indicates its presence in Garcinia cowa, another species within the same genus. nih.govnaturalproducts.net It has also been found in plants of the Hypericaceae family. mdpi.com The widespread distribution of xanthones across different plant families suggests that 9-Hydroxycalabaxanthone may be present in other natural sources that have yet to be fully investigated.

Nomenclature and Synonyms

The systematic naming and identification of chemical compounds are crucial for accurate scientific communication. 9-Hydroxycalabaxanthone is identified by several names and codes across different chemical databases and publications.

Its formal IUPAC name is 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one. nih.gov However, in research literature and commercial listings, it is frequently referred to by its common name, 9-Hydroxycalabaxanthone, or the synonym Xanthone I. phytopurify.commedchemexpress.comchemscene.com Another reported synonym is Mangostanin. nih.gov

For unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the registry number 35349-68-9 . nih.govphytopurify.com This unique identifier is used globally to reference the compound in databases and research articles.

Below is a table summarizing the key identifiers for this compound.

| Identifier Type | Value |

| Common Name | 9-Hydroxycalabaxanthone |

| Synonyms | Xanthone I, this compound |

| IUPAC Name | 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |

| CAS Number | 35349-68-9 |

| Chemical Formula | C₂₄H₂₄O₆ |

| Molecular Weight | 408.44 g/mol |

| ChEBI ID | CHEBI:190826 |

Data sourced from multiple references, including nih.govphytopurify.commedchemexpress.comchemscene.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,8-11,25-26H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWHKELJHUFLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318384 | |

| Record name | Xanthone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Hydroxycalabaxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35349-68-9 | |

| Record name | Xanthone I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35349-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxycalabaxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 156 °C | |

| Record name | 9-Hydroxycalabaxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Research Findings on Biological Activity

Antimicrobial and Quorum-Sensing Inhibition

Research has highlighted the antimicrobial properties of 9-Hydroxycalabaxanthone. It has been shown to inhibit the growth of Staphylococcus bacteria in vitro. Furthermore, the compound is recognized for its quorum-sensing inhibitory activity, a mechanism that disrupts bacterial communication and can prevent the formation of biofilms and the expression of virulence factors. medchemexpress.com

Oxidative Cyclization Approaches (e.g., using DDQ)

Antimalarial Activity

One of the most significant areas of research for 9-Hydroxycalabaxanthone is its effect against the malaria parasite, Plasmodium falciparum. Studies have demonstrated its ability to inhibit the growth of both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite. medchemexpress.comnih.gov

The median inhibitory concentration (IC₅₀)—the concentration of a drug that inhibits 50% of parasite growth—was measured for these strains. For the 3D7 clone, the IC₅₀ was 1.5 μM, and for the K1 clone, it was 1.2 μM. chemfaces.comnih.gov Research has also explored the interaction of 9-Hydroxycalabaxanthone with conventional antimalarial drugs. When combined with artesunate (B1665782), it produces a synergistic effect, meaning the combined effect is greater than the sum of their individual effects. nih.gov Its combination with α-mangostin, another xanthone (B1684191) from mangosteen, also resulted in a synergistic antimalarial interaction. nih.gov

Modification of Phenolic Hydroxyl Groups

Cytotoxic and Anticancer Research

9-Hydroxycalabaxanthone has been evaluated for its effects on various cancer cell lines. It has demonstrated cytotoxic activity against the HT-29 human colon cancer cell line, with a reported median effective dose (ED₅₀) of 9.1 μM. chemfaces.com Further studies indicate it can inhibit the growth of prostate cancer cells and murine hepatoma cells in vitro and may reduce metastasis in mouse models of breast cancer.

Antioxidant and Other Activities

The compound possesses antioxidant properties, which may be linked to its ability to scavenge hydroxyl radicals and reduce hydrogen peroxide. Some research suggests these properties could be related to the inhibition of the enzyme aromatase. Additionally, it is noted for its chemopreventive potential in colon cancer cells by inhibiting lipid peroxidation.

The table below summarizes key in vitro biological activities and associated concentrations.

| Activity Type | Target Organism/Cell Line | Measured Effect (IC₅₀/ED₅₀) |

| Antimalarial | Plasmodium falciparum (3D7 clone) | 1.5 μM |

| Antimalarial | Plasmodium falciparum (K1 clone) | 1.2 μM |

| Cytotoxicity | HT-29 (Colon Cancer) | 9.1 μM |

| Antioxidant | DPPH Assay | 12.07 μM |

Data sourced from multiple references, including chemfaces.commedchemexpress.comnih.gov.

Compound Name Reference Table

Antimicrobial Activities

9-Hydroxycalabaxanthone, a xanthone (B1684191) derived from natural sources like Garcinia mangostana, demonstrates notable antimicrobial activities. medchemexpress.comimmunomart.com Its bioactivity extends to various bacterial species and protozoan parasites, positioning it as a compound of interest in the search for new antimicrobial agents.

The compound exhibits a range of antibacterial effects, including the inhibition of clinically relevant bacteria and interference with their communication systems.

9-Hydroxycalabaxanthone has demonstrated efficacy against strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA). Research has identified its pronounced effects against this challenging pathogen. nih.gov In one study, 9-hydroxycalabaxanthone was found to be active against MRSA with a Minimum Inhibitory Concentration (MIC) value of 16.66 μg/mL. nih.gov Other studies have also confirmed its inhibitory action against Staphylococcus aureus. biosynth.commdpi.com

Table 1: Antibacterial Efficacy of 9-Hydroxycalabaxanthone Against Staphylococcus

| Bacterial Strain | Measurement | Value |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 16.66 µg/mL |

A significant aspect of 9-Hydroxycalabaxanthone's bioactivity is its ability to interfere with quorum sensing (QS) in bacteria. medchemexpress.comsmolecule.com Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. By inhibiting QS, 9-Hydroxycalabaxanthone can potentially reduce bacterial virulence. smolecule.com Its quorum-sensing inhibitory action has been noted against Chromobacterium violaceum. mdpi.com

The antibacterial mechanism of xanthones like 9-Hydroxycalabaxanthone is multifaceted. The isoprenyl groups present in the xanthone structure are believed to facilitate interaction with the lipid alkyl chains of bacterial membranes, enabling the compound to penetrate the cells. acs.org Once inside, the primary mechanism involves the disruption of the cytoplasmic membrane's integrity. acs.org This leads to the leakage of essential cellular components and subsequent damage to intracellular structures, ultimately compromising the viability of the bacterial cell. acs.org

Beyond its antibacterial effects, 9-Hydroxycalabaxanthone is recognized for its potent antimalarial activity. medchemexpress.comimmunomart.com It has been investigated for its ability to inhibit the growth of the parasite responsible for the most severe form of malaria in humans.

9-Hydroxycalabaxanthone has shown effective inhibition of Plasmodium falciparum, the parasite that causes malaria. smolecule.com Specifically, it is active against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) clones of the parasite. medchemexpress.commedchemexpress.commolnova.comglpbio.com Research has determined its half-maximal inhibitory concentration (IC50) values to be 1.5 μM for the 3D7 clone and 1.2 μM for the K1 clone. medchemexpress.commolnova.comglpbio.com Studies have also indicated a synergistic antimalarial interaction when 9-hydroxycalabaxanthone is combined with α-mangostin. researchgate.nettargetmol.com

Table 2: Antimalarial Activity of 9-Hydroxycalabaxanthone Against P. falciparum Clones

| Plasmodium falciparum Clone | Measurement | Value (µM) |

| 3D7 (Chloroquine-sensitive) | IC50 | 1.5 |

| K1 (Chloroquine-resistant) | IC50 | 1.2 |

Antimalarial Properties

Inhibition of Plasmodium falciparum clones (e.g., 3D7 and K1)

Anticancer and Cytotoxic Activities

9-Hydroxycalabaxanthone has demonstrated notable cytotoxic and anticancer properties across various cancer cell lines. This has led to its investigation as a potential therapeutic agent in oncology.

Inhibition of Cancer Cell Proliferation

Studies have consistently shown that 9-Hydroxycalabaxanthone can inhibit the proliferation of several types of cancer cells in a dose-dependent manner. nih.gov

Research has shown that 9-Hydroxycalabaxanthone is effective in inhibiting the viability of prostate cancer cells. biosynth.com In a study evaluating various xanthones, 9-Hydroxycalabaxanthone was among the compounds that dose-dependently inhibited the viability of the 22Rv1 prostate cancer cell line. nih.gov This suggests its potential as a chemopreventive or therapeutic agent for prostate cancer. nih.gov

9-Hydroxycalabaxanthone has exhibited significant cytotoxic activity against the HT-29 human colon cancer cell line. nih.govcore.ac.uk Bioassay-guided fractionation of extracts from Garcinia mangostana identified 9-Hydroxycalabaxanthone as one of the cytotoxic constituents. nih.govsigmaaldrich.com It was found to have an ED50 value of 9.1 μM against the HT-29 cell line. chemfaces.comnih.govsigmaaldrich.com This potent activity highlights its potential for development as an anticancer agent for colorectal cancer. researchgate.net

The antiproliferative effects of 9-Hydroxycalabaxanthone extend to breast cancer cells. Studies have shown that it induces strong antiproliferative and proapoptotic effects in MDA-MB-231 breast cancer xenografts in vivo. nih.gov It was also found to inhibit the viability of MDA-MB-231 cells in a dose-dependent manner in vitro. nih.gov The mechanism of action is believed to involve the targeting of mitochondria, specifically the inhibition of the mitochondrial respiratory chain complex III. nih.gov

9-Hydroxycalabaxanthone has been shown to inhibit the growth of murine hepatoma cells in vivo. biosynth.com This indicates its potential therapeutic application in liver cancer.

Breast Cancer Cells (e.g., MDA-MB-231)

Modulation of Apoptotic Pathways

9-Hydroxycalabaxanthone has been identified as a compound with potential anticancer properties, in part through its ability to modulate apoptotic pathways. mdpi.com While the specific molecular mechanisms are not as extensively detailed as for other xanthones like α-mangostin, studies on various xanthones provide a framework for its potential actions. For instance, the induction of apoptosis in cancer cells by xanthones often involves the activation of intrinsic and extrinsic pathways. nih.govcaldic.com This can include the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.govresearchgate.net Research on related xanthones has shown activation of initiator caspases like caspase-9 (linked to the mitochondrial pathway) and caspase-8 (linked to the death receptor pathway), as well as executioner caspase-3. nih.govresearchgate.net

Furthermore, the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, is a key aspect of the mitochondrial-mediated apoptotic pathway that is often influenced by xanthones. researchgate.netcaldic.com The p53 tumor suppressor protein, a critical regulator of cell cycle and apoptosis, is another potential target. researchgate.netcpn.or.kr Studies on xanthones suggest they can influence p53 signaling pathways. cpn.or.kr Although direct evidence specifically detailing 9-Hydroxycalabaxanthone's role in these specific pathways is still emerging, its structural similarity to other bioactive xanthones suggests it may share similar mechanisms in inducing programmed cell death in cancer cells. mdpi.comresearchgate.net

Anti-metastatic Effects (e.g., in breast cancer models)

The potential of 9-Hydroxycalabaxanthone to inhibit cancer metastasis has been noted, particularly in the context of breast cancer. researchgate.net Metastasis is a multi-step process involving cell migration, invasion, and the degradation of the extracellular matrix (ECM). nih.govcaldic.com Xanthones, as a class of compounds, have been shown to interfere with these processes. nih.gov

One of the key mechanisms by which cancer cells invade surrounding tissues is through the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade components of the ECM. caldic.comresearchgate.net Research on other xanthones has demonstrated an ability to inhibit the expression and activity of these MMPs. caldic.comresearchgate.net Concurrently, an increase in the expression of tissue inhibitors of metalloproteinases (TIMPs) can also contribute to anti-metastatic effects. researchgate.net

Studies have also pointed to the inhibition of migration-associated proteins as a potential mechanism for the anti-metastatic activity of xanthones. researchgate.nettargetmol.com While research specifically on 9-Hydroxycalabaxanthone is ongoing, its inclusion in studies evaluating the anti-proliferative and anti-metastatic potential of xanthone collections on breast cancer cell lines like MDA-MB-231 suggests its recognized potential in this area. researchgate.netresearchgate.nettargetmol.com

Chemopreventive Potential

9-Hydroxycalabaxanthone is considered to have chemopreventive potential, an area of research that focuses on using natural or synthetic agents to prevent, suppress, or reverse the process of carcinogenesis. nih.gov The chemopreventive activities of xanthones are attributed to their influence on various stages of cancer development, including initiation, promotion, and progression. nih.gov

One of the key mechanisms underlying its chemopreventive potential is its antioxidant activity. By scavenging free radicals and reducing oxidative stress, 9-Hydroxycalabaxanthone may help protect cells from DNA damage, a critical event in the initiation of cancer. It has been shown to inhibit lipid peroxidation and enhance levels of glutathione (B108866), a major endogenous antioxidant. These actions contribute to its potential to prevent the initial steps of carcinogenesis, as demonstrated in studies on colon cancer cells.

The broad range of biological activities exhibited by xanthones, including the modulation of cell growth, apoptosis, and inflammation, collectively supports their potential as chemopreventive agents. nih.gov The ability of 9-Hydroxycalabaxanthone to inhibit the growth of various cancer cells, such as prostate and murine hepatoma cells, further underscores its potential in cancer chemoprevention.

Enzyme Inhibitory Activities

Inhibition of Pancreatic Lipase (B570770) (PL)

9-Hydroxycalabaxanthone has been identified as an inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. nih.govjapsonline.comresearchgate.net The inhibition of this enzyme is a therapeutic strategy for managing obesity. nih.gov

| Compound | Pancreatic Lipase IC50 (µM) | Source |

| 9-Hydroxycalabaxanthone | Data not consistently reported across studies | japsonline.comresearchgate.net |

| α-Mangostin | 5.0 | japsonline.comresearchgate.net |

| Orlistat (Positive Control) | 3.9 | japsonline.comresearchgate.net |

Note: Specific IC50 values for 9-Hydroxycalabaxanthone against pancreatic lipase are not consistently provided in the reviewed literature, though its inhibitory activity is confirmed.

Inhibition of α-Glucosidase (AG)

9-Hydroxycalabaxanthone has demonstrated inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. nih.govmdpi.com Inhibiting this enzyme can help to regulate postprandial blood glucose levels, making it a target for the management of type 2 diabetes. jppres.com

| Compound | α-Glucosidase IC50 (µM) | Source |

| 9-Hydroxycalabaxanthone | Weak activity reported | rsc.org |

| Acarbose (Positive Control) | 161.0 | dntb.gov.ua |

Note: While some studies identify 9-Hydroxycalabaxanthone as an α-glucosidase inhibitor nih.govmdpi.comnih.gov, others report weak or no significant activity at the concentrations tested. rsc.org

Inhibition of α-Amylase (AA)

9-Hydroxycalabaxanthone has been shown to be an effective inhibitor of α-amylase, another crucial enzyme in carbohydrate digestion that breaks down starch into smaller sugars. nih.govmdpi.comresearchgate.net Similar to α-glucosidase inhibitors, α-amylase inhibitors can also play a role in controlling hyperglycemia. researchgate.net

Research has quantified the inhibitory effect of 9-Hydroxycalabaxanthone on α-amylase, demonstrating its potential in this regard. researchgate.net Molecular docking studies have also been employed to understand the interaction between 9-Hydroxycalabaxanthone and human α-amylase, suggesting a favorable binding score. researchgate.net

| Compound | α-Amylase IC50 (µM) | Source |

| 9-Hydroxycalabaxanthone | 12.9 | researchgate.net |

| Acarbose (Positive Control) | 6.7 | researchgate.net |

Aromatase Inhibition

Aromatase, an enzyme crucial for the synthesis of estrogens, has been a target in the research of hormone-dependent cancers. While some xanthones from mangosteen have demonstrated aromatase inhibitory activity, specific studies detailing the direct and potent inhibition of aromatase by 9-Hydroxycalabaxanthone are not extensively documented in the reviewed literature. doi.orgnih.gov One study noted that 9-Hydroxycalabaxanthone possesses antioxidant properties that may be linked to its ability to inhibit aromatase activity. However, other xanthones like garcinone D, garcinone E, α-mangostin, and γ-mangostin have been more prominently identified as dose-dependent inhibitors of microsomal aromatase. nih.govchemfaces.com

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. researchgate.net The inhibitory effects of various xanthones on CDKs have been investigated. However, studies indicate that 9-Hydroxycalabaxanthone does not display significant inhibition of CDK2/CyclinE1. nih.gov In a cell-free biochemical assay evaluating nine different xanthones, γ-mangostin and α-mangostin were identified as the most potent inhibitors of CDK2/CyclinE1, while 9-Hydroxycalabaxanthone, along with several other xanthones, showed no significant inhibitory activity. nih.gov Similarly, when tested against CDK4, a critical component of the G1 phase of the cell cycle, 9-Hydroxycalabaxanthone was among the xanthones that did not exhibit noteworthy inhibition. openaccesspub.org

| Xanthone | CDK2/CyclinE1 Inhibition | CDK4 Inhibition |

| 9-Hydroxycalabaxanthone | Not Significant nih.gov | Not Significant openaccesspub.org |

| α-Mangostin | Strong nih.gov | Inhibitory openaccesspub.org |

| γ-Mangostin | Strongest nih.gov | Inhibitory |

| Garcinone D | Inhibitory | Inhibitory |

| β-Mangostin | Not Significant nih.gov | Not Significant openaccesspub.org |

| Gartanin | Not Significant nih.gov | Not Significant openaccesspub.org |

| 8-Desoxygartanin | Not Significant nih.gov | Not Significant openaccesspub.org |

Antioxidant and Anti-inflammatory Properties

9-Hydroxycalabaxanthone has demonstrated notable antioxidant and anti-inflammatory capabilities through various mechanisms. nih.govmdpi.com

Mechanism of Antioxidant Action

The antioxidant properties of 9-Hydroxycalabaxanthone are attributed to its ability to scavenge harmful reactive oxygen species (ROS). Specifically, it has been shown to reduce hydrogen peroxide and scavenge hydroxyl radicals. The structure of xanthones, particularly the presence and position of hydroxyl groups on the aromatic ring, plays a significant role in their antioxidant and radical-scavenging activities. researchgate.netnih.gov Compounds with multiple hydroxyl groups, especially in an ortho position, tend to exhibit the strongest antioxidant effects. nih.gov

Impact on Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. medpulse.in Key markers of oxidative stress include lipid peroxidation, often measured by malondialdehyde (MDA) levels, and the status of endogenous antioxidants like glutathione (GSH). medpulse.innih.gov Research indicates that 9-Hydroxycalabaxanthone can play a role in mitigating oxidative stress. It has been shown to inhibit lipid peroxidation and enhance glutathione levels, suggesting a protective effect against oxidative damage.

| Oxidative Stress Marker | Effect of 9-Hydroxycalabaxanthone |

| Lipid Peroxidation | Inhibition |

| Glutathione (GSH) Levels | Enhancement |

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), are key mediators of the inflammatory response. mdpi.com While the broader class of xanthones has been shown to modulate these cytokines, specific data on the direct effects of 9-Hydroxycalabaxanthone on their production is limited in the reviewed literature. For instance, α-mangostin has been observed to reduce the levels of IL-6 and TNF-α. nih.govmdpi.com In some cell culture studies, α-mangostin was found to decrease the secretion of IL-8 and TNF-α. researchgate.netnih.gov The anti-inflammatory actions of xanthones are often attributed to their ability to interfere with inflammatory signaling pathways. phcogrev.com

Influence on Anti-inflammatory Cytokines

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating the immune response and limiting tissue damage. mdpi.com Studies on various plant extracts and compounds have shown their ability to increase the levels of IL-10, thereby exerting an anti-inflammatory effect. frontiersin.org However, specific research detailing the influence of 9-Hydroxycalabaxanthone on the production of IL-10 was not prominently featured in the search results. The anti-inflammatory profile of the broader xanthone class suggests a potential for such activity, but direct evidence for 9-Hydroxycalabaxanthone is yet to be fully elucidated. mdpi.com

Polypharmacological Action and Multitargeting Potential

The therapeutic efficacy of a drug is often enhanced when it can interact with multiple biological targets, a concept known as polypharmacology. This multitargeting potential is a recognized characteristic of many natural compounds, including xanthones. 9-Hydroxycalabaxanthone, a xanthone derived from plants such as Garcinia mangostana, has demonstrated a wide range of biological activities, suggesting its interaction with several molecular targets. mdpi.commdpi.com This capacity for multitarget action makes it a compound of interest for developing treatments for complex diseases. mdpi.com

Research has revealed that 9-Hydroxycalabaxanthone's diverse pharmacological effects, including anticancer, antimalarial, and antidiabetic properties, stem from its ability to modulate various proteins and enzymatic pathways. mdpi.comresearchgate.net The presence of specific structural features, such as hydroxyl and methoxy (B1213986) groups on the xanthone core, is crucial for these interactions. mdpi.com

Detailed studies have identified several key molecular targets of 9-Hydroxycalabaxanthone:

Digestive Enzymes: 9-Hydroxycalabaxanthone has been shown to inhibit key digestive enzymes involved in carbohydrate and fat metabolism. mdpi.comresearchgate.net Specifically, it demonstrates inhibitory effects on α-glucosidase and pancreatic lipase (PL). mdpi.comresearchgate.net This dual inhibition highlights its potential as a multitarget agent for managing conditions like obesity and diabetes. researchgate.net A study on xanthones from G. mangostana found that 9-Hydroxycalabaxanthone was among the compounds that inhibited the catalytic activity of both pancreatic lipase and α-glucosidase. mdpi.com

Cancer-Related Targets: In the context of cancer, xanthones are known to have multi-targeted effects. openaccesspub.org While research on the specific targets of 9-Hydroxycalabaxanthone is ongoing, studies on related xanthones from mangosteen suggest that they can inhibit key regulators of the cell cycle, such as Cyclin-Dependent Kinase 4 (CDK4). openaccesspub.org The evaluation of a variety of xanthones, including 9-hydroxycalabaxanthone, has been proposed to better understand the pharmacological properties of complex xanthone extracts. openaccesspub.org

Antimalarial Targets: 9-Hydroxycalabaxanthone exhibits potent activity against the malaria parasite, Plasmodium falciparum. medchemexpress.com It has shown inhibitory effects against both the chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of the parasite. medchemexpress.com The mechanism is thought to involve the disruption of the parasite's life cycle or interference with its cellular processes. smolecule.com Furthermore, studies have indicated a synergistic antimalarial interaction when 9-Hydroxycalabaxanthone is combined with α-mangostin. targetmol.com

Bacterial Quorum Sensing: The compound has been identified as an inhibitor of quorum sensing in bacteria. medchemexpress.comimmunomart.com Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. By interfering with this system, 9-Hydroxycalabaxanthone can disrupt bacterial pathogenicity.

The ability of 9-Hydroxycalabaxanthone to interact with these diverse targets underscores its polypharmacological profile. This multitargeting potential is a significant advantage, as it may lead to more effective therapeutic outcomes for complex multifactorial diseases. mdpi.com

Detailed Research Findings on Multitarget Inhibition

The multitargeting capabilities of 9-Hydroxycalabaxanthone have been quantified in several studies. The inhibitory concentrations (IC50) against various targets provide a measure of its potency.

| Target Enzyme/Organism | Strain/Type | IC50 / Activity | Source |

| Plasmodium falciparum | K1 (chloroquine-resistant) | 1.2 µM | medchemexpress.com |

| Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 1.5 µM | medchemexpress.com |

| α-Glucosidase | - | Identified as an inhibitor | mdpi.comnih.gov |

| Pancreatic Lipase (PL) | - | Identified as an inhibitor | mdpi.com |

| Acetylcholinesterase (AChE) | - | Identified as a potential inhibitor | nih.gov |

A comparative study identified 9-Hydroxycalabaxanthone as one of eight potential inhibitors for both α-glucosidase and acetylcholinesterase from mangosteen pericarp extract. nih.gov Another study focusing on digestive enzymes confirmed its inhibitory action on both pancreatic lipase and α-glucosidase, distinguishing it from other xanthones that might target only one of these enzymes or a different combination. mdpi.com

This capacity to engage with multiple, often unrelated, biological targets is a hallmark of its polypharmacological action. naturalproducts.net

Preclinical and in Vivo Investigations

Animal Models for Efficacy Studies

The therapeutic potential of 9-Hydroxycalabaxanthone has been explored in several preclinical animal models for a range of conditions. In oncology research, in vivo studies have shown that it can inhibit the growth of murine hepatoma cells and is effective at reducing metastasis in mice with breast cancer biosynth.com. Its chemopreventive activities have also been noted in the context of colon cancer cells biosynth.com.

In the area of metabolic diseases, a study utilized mice to screen for xanthones from a mangosteen extract that could inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme targeted in diabetes research. sci-hub.se Following oral administration of the extract, 9-Hydroxycalabaxanthone was identified as one of the active compounds distributed in the animals' tissues sci-hub.se.

Neuroprotective and cognitive effects have also been investigated. In one study, rats with induced memory loss received an aqueous extract of mangosteen pericarp containing 9-Hydroxycalabaxanthone, among other xanthones, which was shown to restore acetylcholinesterase activity mdpi.com. Furthermore, the compound is a component of mangosteen pericarp that has been studied in animal models for schizophrenia, where it is suggested to act on pathways related to oxidative stress and neurogenesis nih.govrjptonline.org.

Table 1: Animal Models in Efficacy Studies Involving 9-Hydroxycalabaxanthone

| Animal Model | Disease/Condition Studied | Key Finding Related to the Model | Citation |

|---|---|---|---|

| Mice | Murine Hepatoma | Evaluated for inhibition of tumor cell growth. | biosynth.com |

| Mice | Breast Cancer | Investigated for its effect on reducing metastasis. | biosynth.com |

| Mice | Diabetes (via PTP1B inhibition) | Identified as a PTP1B-interacting compound in blood after oral administration of a mangosteen extract. | sci-hub.se |

| Rats | Memory Loss (Lead-induced) | Part of a xanthone-rich extract that restored acetylcholinesterase activity. | mdpi.com |

| Rats | Schizophrenia | Component of a mangosteen pericarp formulation studied for its potential to address biological alterations seen in schizophrenia. | nih.govrjptonline.org |

Pharmacokinetic Studies (as a component of mangosteen extracts)

The pharmacokinetics of 9-Hydroxycalabaxanthone have been primarily studied as a constituent of Garcinia mangostana (mangosteen) extracts, rather than as an isolated compound. These studies provide insight into how it is absorbed, distributed, metabolized, and excreted by the body.

Following oral administration of mangosteen extract to animal models, 9-Hydroxycalabaxanthone is absorbed and distributed to various tissues. A study involving mice given a mangosteen extract orally at a dose of 1 g/kg demonstrated that the compound was rapidly absorbed and distributed sci-hub.se. The dose corresponded to 4.44 mg/kg of 9-hydroxycalabaxanthone sci-hub.se. Analysis of tissues showed that it could be rapidly distributed to muscle and fat sci-hub.se. In a separate study, rats were orally administered a mangosteen extract, and subsequent analysis identified 9-Hydroxycalabaxanthone in blood samples, confirming its absorption into the systemic circulation acs.orgfigshare.com. The distribution to the liver was also noted, with a rapid detection time of 15 minutes post-administration in mice sci-hub.se.

Research into the metabolism of 9-Hydroxycalabaxanthone indicates specific enzymatic pathways are involved. Studies using human liver microsomes have identified that 9-Hydroxycalabaxanthone is primarily metabolized by the cytochrome P450 isoform CYP1A2 doi.org. The turnover of the compound in these microsomal studies was observed to be relatively low, with no more than 15% to 20% turnover occurring over a 30-minute period doi.org. Further investigation into its biotransformation showed that 9-Hydroxycalabaxanthone could be identified as a bioconversion product in cultures of human liver cancer (HepG2) and human colon adenocarcinoma (Caco-2) cells mdpi.com. Detailed information regarding the excretion pathways and rates for 9-Hydroxycalabaxanthone from available scientific literature is limited.

Table 2: Summary of Pharmacokinetic Profile for 9-Hydroxycalabaxanthone (from Mangosteen Extract)

| Pharmacokinetic Parameter | Observation | Model System | Citation |

|---|---|---|---|

| Absorption | Readily absorbed after oral administration. | Mice, Rats | sci-hub.seacs.orgfigshare.com |

| Distribution | Rapidly distributed to blood, muscle, fat, and liver. | Mice | sci-hub.se |

| Metabolism | Primarily metabolized by the CYP1A2 enzyme. | Human Liver Microsomes | doi.org |

| Metabolism | Identified as a bioconversion product in cell cultures. | HepG2 and Caco-2 cells | mdpi.com |

| Excretion | Specific data on excretion pathways is not detailed in the provided sources. | N/A |

Absorption and Distribution

Synergistic and Antagonistic Interactions with Other Compounds

The interaction of 9-Hydroxycalabaxanthone with other compounds has been investigated, particularly for its antimalarial activity. In vitro studies focusing on the malaria parasite Plasmodium falciparum have revealed significant synergistic effects. When combined with α-mangostin, another xanthone (B1684191) from mangosteen, 9-Hydroxycalabaxanthone displays a synergistic antimalarial interaction against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite. chemfaces.comnih.gov

Further studies examined its interaction with standard antimalarial drugs. The combination of 9-Hydroxycalabaxanthone and artesunate (B1665782) showed a synergistic effect chemfaces.comnih.gov. In contrast, when combined with mefloquine, the interaction was characterized as indifferent, meaning the combined effect was no different than the sum of their individual effects chemfaces.comnih.gov. This is notably different from α-mangostin, which on its own showed a slight antagonistic effect when paired with artesunate chemfaces.comnih.gov.

Table 3: Interactions of 9-Hydroxycalabaxanthone with Antimalarial Compounds against P. falciparum

| Combined Compound | Type of Interaction | Target Organism | Citation |

|---|---|---|---|

| α-Mangostin | Synergistic | P. falciparum (chloroquine-sensitive and -resistant clones) | chemfaces.comnih.gov |

| Artesunate | Synergistic | P. falciparum (chloroquine-sensitive and -resistant clones) | chemfaces.comnih.gov |

| Mefloquine | Indifference | P. falciparum (chloroquine-sensitive and -resistant clones) | chemfaces.comnih.gov |

Research Gaps and Future Directions

Comprehensive Preclinical Efficacy Studies in Diverse Disease Models

While initial research has identified 9-Hydroxycalabaxanthone as a bioactive compound, its therapeutic potential is primarily supported by a limited number of in vitro studies. The compound has demonstrated cytotoxicity against the HT-29 human colon cancer cell line and antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) clones of Plasmodium falciparum. chemfaces.comnih.govmedchemexpress.com Furthermore, its ability to inhibit key digestive enzymes suggests a potential role in metabolic disorders. mdpi.comrjptonline.org

However, a significant research gap exists in the validation of these preliminary findings through comprehensive preclinical efficacy studies. Future investigations must move beyond cell-based assays to well-designed in vivo animal models that represent a diverse range of human diseases. There is a pressing need for studies to evaluate the efficacy of purified 9-Hydroxycalabaxanthone in models of colorectal cancer, malaria, type 2 diabetes, and obesity. mdpi.commdpi.com Additionally, its reported antimicrobial and quorum-sensing inhibitory activities warrant further exploration in animal models of bacterial infection. chemfaces.commedchemexpress.com Such studies are critical to establish a solid foundation for its potential clinical development.

| Activity | Assay/Model | Finding | Reference |

| Anticancer | Cytotoxicity against HT-29 cell line | ED₅₀ of 9.1 µM | chemfaces.com |

| Antimalarial | In vitro assay vs P. falciparum (3D7 clone) | IC₅₀ of 1.5 µM | chemfaces.comnih.govmedchemexpress.com |

| Antimalarial | In vitro assay vs P. falciparum (K1 clone) | IC₅₀ of 1.2 µM | chemfaces.comnih.govmedchemexpress.com |

| Antidiabetic | Inhibition of α-glucosidase | Showed inhibitory activity | mdpi.comrjptonline.org |

| Anti-obesity | Inhibition of pancreatic lipase (B570770) | Showed inhibitory activity | mdpi.com |

Advanced Pharmacokinetic and Pharmacodynamic Profiling of Pure Compound

The characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 9-Hydroxycalabaxanthone remains a largely unexplored area. Currently, there is a lack of published data concerning the absorption, distribution, metabolism, and excretion (ADME) of the pure compound. While some PK studies have been conducted on crude mangosteen extracts or its most abundant xanthone (B1684191), α-mangostin, this information cannot be directly extrapolated to 9-Hydroxycalabaxanthone. caldic.comcaldic.comresearchgate.net

Future research must prioritize conducting detailed PK studies on pure 9-Hydroxycalabaxanthone in animal models. These investigations are essential to determine key parameters such as oral bioavailability, plasma half-life, tissue distribution, and metabolic fate. Understanding its metabolic pathways, including the identification of major metabolites and the enzymes responsible (e.g., cytochrome P450 isoenzymes), is crucial. mdpi.com A comprehensive PK/PD profile is fundamental to establishing a rationale for dose selection and to predict the compound's behavior and potential efficacy in humans.

Elucidation of Novel Molecular Targets and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of 9-Hydroxycalabaxanthone are not well understood. Current knowledge is often derived from studies on complex xanthone mixtures or other related compounds. drkarlanderson.com While it has been shown to inhibit enzymes like pancreatic lipase and α-glucosidase, its broader target profile is unknown. mdpi.com Studies on various xanthones suggest modulation of major signaling pathways, including AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPARs), and mitogen-activated protein kinases (MAPK), but the specific role of 9-Hydroxycalabaxanthone has not been isolated. caldic.comsemanticscholar.orgneurores.orgnih.gov

A critical area for future research is the use of advanced techniques such as chemical proteomics, transcriptomics, and high-throughput screening to identify the direct molecular targets of 9-Hydroxycalabaxanthone. Elucidating how it interacts with specific proteins and modulates signaling cascades (e.g., apoptosis, inflammation, and cell cycle pathways) is necessary. drkarlanderson.comcpn.or.kr For instance, while it was included in a study that identified certain xanthones as inhibitors of cyclin-dependent kinase 4 (CDK4), its individual inhibitory potency and selectivity against a wider panel of kinases need to be determined. researchgate.net This knowledge will not only clarify its mechanism of action but also reveal potential new therapeutic applications and biomarkers for its activity.

Development of Structure-Guided Design for Enhanced Bioactivity

The chemical scaffold of 9-Hydroxycalabaxanthone presents an opportunity for medicinal chemistry efforts aimed at enhancing its biological activity. Initial structure-activity relationship (SAR) studies on various xanthones suggest that the nature and position of substituents, such as hydroxyl, methoxy (B1213986), and prenyl groups, are key determinants of their pharmacological effects. researchgate.netmdpi.com However, systematic SAR studies focused specifically on the 9-Hydroxycalabaxanthone template are lacking.

Future research should focus on a structure-guided design approach to synthesize and evaluate novel analogs. By combining computational modeling with chemical synthesis, new derivatives can be rationally designed to have improved potency, selectivity, and drug-like properties. researchgate.net For example, modifying the prenyl groups or the oxygenation pattern on the xanthone core could lead to enhanced binding affinity for specific biological targets. nih.gov This approach, which has been successfully applied to other natural products, could transform 9-Hydroxycalabaxanthone from a lead compound into a potent and specific drug candidate.

Investigation of Potential Drug-Drug Interactions

The potential for drug-drug interactions involving 9-Hydroxycalabaxanthone is a critical yet under-investigated area. A single study has explored its interaction with antimalarial drugs, revealing a synergistic effect with artesunate (B1665782) and an indifferent interaction with mefloquine. nih.gov It also displayed synergistic antimalarial activity when combined with α-mangostin. chemfaces.comcaldic.comasm.org

These initial findings highlight the importance of, and need for, more extensive research in this domain. Future studies must evaluate the interaction of 9-Hydroxycalabaxanthone with a broader range of therapeutic agents. Of particular importance is assessing its inhibitory or inducing effects on the major human cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a majority of clinically used drugs. mdpi.com A comprehensive understanding of its drug-drug interaction profile is a prerequisite for ensuring the safety and efficacy of 9-Hydroxycalabaxanthone if it were to be considered for use in combination therapies.

| Combination | Interacting Agent | Effect | Clone/Model | Reference |

| 9-Hydroxycalabaxanthone | Artesunate | Synergistic | P. falciparum (3D7 & K1) | chemfaces.comnih.gov |

| 9-Hydroxycalabaxanthone | Mefloquine | Indifference | P. falciparum (3D7 & K1) | chemfaces.comnih.gov |

| 9-Hydroxycalabaxanthone | α-mangostin | Synergistic | P. falciparum (3D7 & K1) | chemfaces.comnih.govcaldic.com |

Exploration of Delivery Systems for Therapeutic Applications

Like many other xanthones, 9-Hydroxycalabaxanthone is a lipophilic molecule with predicted low water solubility, which could limit its bioavailability and therapeutic application. rsc.orgnih.gov While research into advanced drug delivery systems has been initiated for crude mangosteen extracts and α-mangostin, resulting in formulations like niosomes and nanoparticles, no such work has been reported for pure 9-Hydroxycalabaxanthone. caldic.comcaldic.comrsc.org

A significant future research direction is the development and evaluation of novel delivery systems specifically designed for 9-Hydroxycalabaxanthone. Encapsulation in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could enhance its aqueous solubility, improve its stability, control its release, and potentially enable targeted delivery to specific tissues. rsc.org Investigating these advanced formulations is a crucial step to overcome the biopharmaceutical challenges associated with this compound and to unlock its full therapeutic potential.

常见问题

Q. How is 9-Hydroxycalabaxanthone structurally characterized in plant extracts?

Structural characterization typically involves spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : 1D (H, C) and 2D (COSY, HMBC, HSQC) NMR analyses identify functional groups and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular weight and fragmentation patterns .

- UV/IR Spectroscopy : Supports identification of conjugated systems and hydroxyl/methoxy groups .

- HPLC : Validates purity (≥98%) and quantifies isolated compounds using reverse-phase C18 columns with methanol/formic acid gradients .

Q. What are the primary botanical sources of 9-Hydroxycalabaxanthone?

It is predominantly isolated from:

- Garcinia mangostana (mangosteen) pericarp and stem bark .

- Garcinia schomburgkiana fruits, as reported in Vietnamese traditional medicine studies .

- Other Garcinia species, such as Garcinia multiflora and Garcinia oblongifolia .

Q. What standard methods are used to quantify 9-Hydroxycalabaxanthone in plant matrices?

- UHPLC-PDA : Ultra-high-performance liquid chromatography with photodiode array detection (λ = 254 nm) using acetonitrile/water gradients reduces run times to <10 minutes .

- HPLC-MS/MS : Enhances sensitivity for multi-class analysis in complex extracts .

- Sample Preparation : Acetone/water (80:20) is optimal for extracting xanthones with varying polarities .

Advanced Research Questions

Q. How to design experiments to assess synergistic antimalarial effects of 9-Hydroxycalabaxanthone with artesunate?

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

- Cell Line Variability : HT-29 (colon cancer) and HepG2 (liver cancer) may show differential sensitivity due to metabolic or genetic factors .

- Assay Conditions : Standardize incubation times (e.g., 48–72 hrs) and solvent controls (DMSO <0.1%) to minimize artifacts .

- Purity Validation : Ensure compound purity via HPLC-MS to exclude confounding impurities .

Q. What strategies optimize solubility and stability of 9-Hydroxycalabaxanthone in biological assays?

- Solubilization : Pre-warm stock solutions (37°C) and sonicate in DMSO or chloroform .

- Storage : Store lyophilized powder at -20°C (short-term) or -80°C (long-term) with desiccants to prevent hydrolysis .

- In Vivo Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .

Q. How to analyze conflicting data on combination therapy (e.g., synergistic vs. antagonistic effects)?

- Mechanistic Studies : Assess molecular targets (e.g., NF-κB inhibition) to explain divergent outcomes .

- Dose-Dependent Effects : Test sub-therapeutic vs. therapeutic concentrations to identify threshold effects .

- Statistical Validation : Use Chou-Talalay or Bliss independence models to quantify synergy/antagonism .

Q. What advanced techniques improve extraction yields of 9-Hydroxycalabaxanthone from plant materials?

- Pressurized Liquid Extraction (PLE) : Enhances efficiency with high-pressure/temperature acetone/water mixtures .

- Bioassay-Guided Fractionation : Combine cytotoxicity (e.g., HT-29 cells) with HPLC to isolate bioactive fractions .

- Green Chemistry : Use microwave-assisted extraction (MAE) to reduce solvent consumption and time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。